![molecular formula C13H17N2O2- B13914638 1-[2-(Pyridin-4-yl)ethyl]piperidine-4-carboxylate](/img/structure/B13914638.png)
1-[2-(Pyridin-4-yl)ethyl]piperidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate: is a chemical compound with the molecular formula C₁₃H₁₇N₂O₂Na and a molecular weight of 256.28 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate typically involves the reaction of 1-(2-pyridin-4-ylethyl)piperidine-4-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the sodium salt .
Industrial Production Methods: In an industrial setting, the production of sodium 1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction mixture is typically subjected to purification steps such as crystallization or chromatography to obtain the final product .
化学反应分析
Types of Reactions: Sodium 1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sodium ion can be replaced by other cations.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Aqueous solutions of various cations.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various sodium salts.
科学研究应用
Chemistry: In chemistry, sodium 1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate is used as a reagent in various organic synthesis reactions. It serves as a building block for the synthesis of more complex molecules .
Biology: In biological research, this compound is used in the study of enzyme interactions and protein modifications. It is particularly useful in proteomics research for the identification and quantification of proteins .
Medicine: In the medical field, sodium 1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate is investigated for its potential therapeutic applications. It is studied for its effects on various biological pathways and its potential use in drug development .
Industry: In industrial applications, this compound is used in the production of various chemical products. It is also used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
作用机制
The mechanism of action of sodium 1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
- Sodium 1-(2-pyridin-2-ylethyl)piperidine-4-carboxylate
- Sodium 1-(2-pyridin-3-ylethyl)piperidine-4-carboxylate
Comparison: Sodium 1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Compared to similar compounds, it may exhibit different reactivity and binding properties, making it suitable for specific applications in research and industry .
属性
分子式 |
C13H17N2O2- |
|---|---|
分子量 |
233.29 g/mol |
IUPAC 名称 |
1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C13H18N2O2/c16-13(17)12-4-9-15(10-5-12)8-3-11-1-6-14-7-2-11/h1-2,6-7,12H,3-5,8-10H2,(H,16,17)/p-1 |
InChI 键 |
OEDNQJKPGDDIOE-UHFFFAOYSA-M |
规范 SMILES |
C1CN(CCC1C(=O)[O-])CCC2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


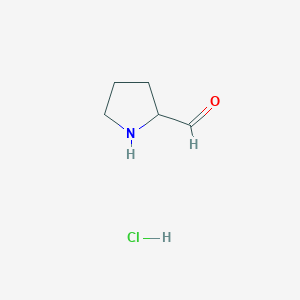
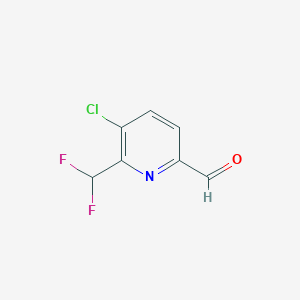
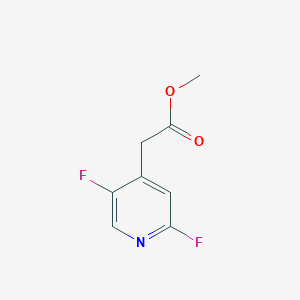
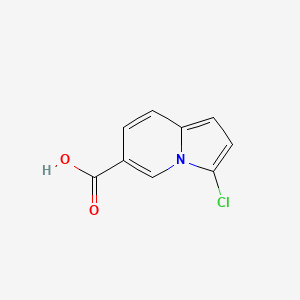
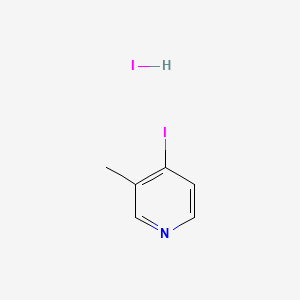
![Benzyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate](/img/structure/B13914589.png)
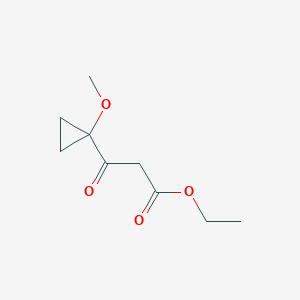
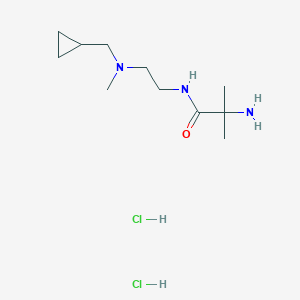
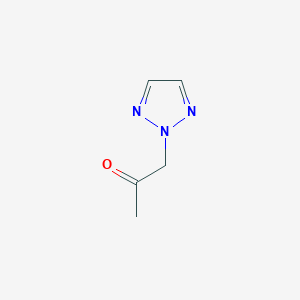
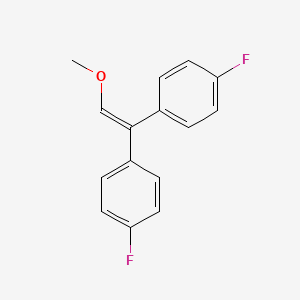
![1-[2-[2-[[2-[[2-[[2-[[1-[1-[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-methylpentanoyl)amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]propanoylamino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]propanoylamino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13914608.png)
![2-(6-methyl[1,1'-biphenyl]-3-yl)Pyridine](/img/structure/B13914611.png)
![7-Bromo-2-cyclopropylimidazo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13914613.png)

